(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate
Overview
Description
“®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 . It is also known as 1-Boc-2-(aminomethyl)pyrrolidine . The compound has a molecular weight of 214.305 Da .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate”, has been studied extensively. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method enabled a rapid access to a wide range of diversely substituted enantioenriched pyrrolidines .
Molecular Structure Analysis
The molecular structure of “®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives have been explored in various studies. For example, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of “®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate” include a refractive index of n20/D 1.472 and a density of 1.014 g/mL at 25 °C . The compound is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Structural Analysis
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This compound is used in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale, demonstrating its utility in synthesizing pyrazole derivatives (Iminov et al., 2015).
Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate : This compound is synthesized using iso-butoxycarbonyl chloride and characterized using X-ray diffraction studies, highlighting its role in the synthesis of structurally complex molecules (Naveen et al., 2007).
Medical and Pharmaceutical Applications
Design of Influenza Neuraminidase Inhibitors : It has been utilized in the synthesis of potent influenza neuraminidase inhibitors, demonstrating its potential in antiviral drug development (Wang et al., 2001).
Asymmetric Synthesis of Antithrombin Agents : This compound is used in the asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity, indicating its use in developing cardiovascular drugs (Ayan et al., 2013).
Chemical Process Development
Enantioselective Nitrile Anion Cyclization : The compound is a key player in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing its significance in advanced organic synthesis and chemical process development (Chung et al., 2005).
Activation of Carboxylic Acids by Pyrocarbonates : It is utilized in the synthesis of arylamides of N-protected amino acids and peptides, highlighting its role in peptide and protein research (Pozdnev, 2009).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various nuclear receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to act as agonists, increasing the constitutive repression of genes regulated by certain nuclear receptors .
Biochemical Pathways
Similar compounds have been shown to modulate skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects, including specific lethality to cancer cells and oncogene-induced senescent cells .
Safety and Hazards
The safety information available for this compound indicates that it has a hazard classification of Acute Tox. 4 Oral, which means it may be harmful if swallowed . The compound is also labeled with the signal word “Warning” and the GHS07 pictogram, which denotes that it can cause less serious health effects .
Future Directions
The future directions for research on pyrrolidine derivatives like “®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate” could involve further exploration of their potential therapeutic applications. Given their demonstrated ability to inhibit certain enzymes, these compounds could be investigated for their potential use in the treatment of various diseases .
Properties
IUPAC Name |
tert-butyl (2R)-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOPGDPSLMBDQD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692897 | |
Record name | tert-Butyl (2R)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783325-25-7 | |
Record name | tert-Butyl (2R)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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